
Thymidine 5'-monophosphate-15N2,d13 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 5’-monophosphate-15N2,d13 (dilithium) is a chemically modified form of thymidine monophosphate, where the thymidine molecule is labeled with stable isotopes of nitrogen-15 and deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes . The incorporation of stable heavy isotopes into drug molecules allows for precise tracking and analysis of metabolic and pharmacokinetic profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-monophosphate-15N2,d13 (dilithium) involves the incorporation of nitrogen-15 and deuterium into the thymidine monophosphate molecule. The process typically includes the following steps:
Isotope Labeling: Thymidine is labeled with nitrogen-15 and deuterium through chemical reactions that replace specific hydrogen and nitrogen atoms with their isotopic counterparts.
Phosphorylation: The labeled thymidine is then phosphorylated to form thymidine monophosphate.
Lithium Salt Formation: The final step involves the formation of the dilithium salt of the labeled thymidine monophosphate.
Industrial Production Methods
Industrial production of Thymidine 5’-monophosphate-15N2,d13 (dilithium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
Thymidine 5’-monophosphate-15N2,d13 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thymidine derivatives, while reduction can produce reduced forms of thymidine monophosphate .
Scientific Research Applications
Thymidine 5’-monophosphate-15N2,d13 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of thymidine in biological systems.
Medicine: Utilized in drug development to analyze the pharmacokinetics and pharmacodynamics of thymidine-based drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of Thymidine 5’-monophosphate-15N2,d13 (dilithium) involves its incorporation into DNA during the synthesis process. The labeled thymidine monophosphate is recognized by cellular enzymes and incorporated into the DNA strand, allowing researchers to track and analyze DNA synthesis and repair processes. The stable isotopes provide a unique signature that can be detected and quantified using mass spectrometry and other analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Thymidine 5’-monophosphate-13C10,15N2 dilithium: Another isotopically labeled thymidine monophosphate with carbon-13 and nitrogen-15 labels.
Thymidine 5’-monophosphate-15N2 dilithium: Labeled with nitrogen-15 but not deuterium.
Thymidine-13C10,15N2 5′-monophosphate disodium salt: Labeled with carbon-13 and nitrogen-15, but in disodium salt form.
Uniqueness
Thymidine 5’-monophosphate-15N2,d13 (dilithium) is unique due to its dual labeling with both nitrogen-15 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical applications, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C10H13Li2N2O8P |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3,2D2,3D,4D2,6D,7D,8D,11+1,12+1,13D;;/hD |
InChI Key |
ZEFACUFFWBFJPP-ZTOTYFFRSA-L |
Isomeric SMILES |
[2H]C1=C(C(=O)[15N](C(=O)[15N]1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]-2-ethoxy-6-propylphenoxy]methyl]-2-methoxy-5-methylbenzoic acid](/img/structure/B12364573.png)
![disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12364586.png)
![(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate](/img/structure/B12364600.png)

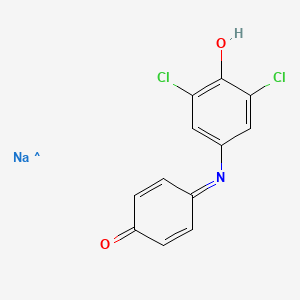

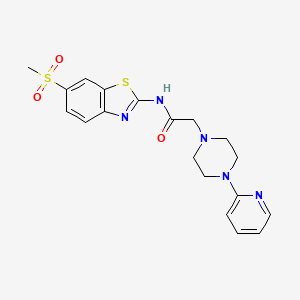
![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)
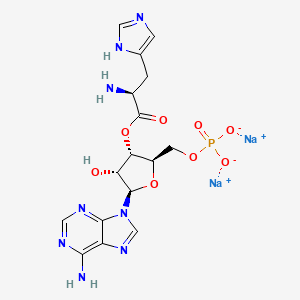

![4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B12364644.png)
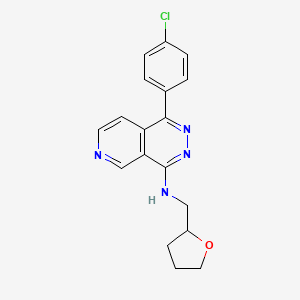
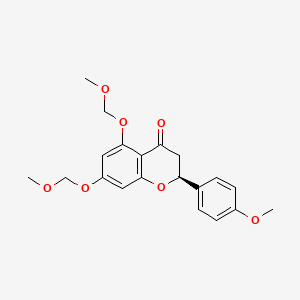
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
